REACTION_CXSMILES
|
C(O)(=O)C(O)=O.[C:7]([CH:12]([CH2:16][C:17](=[O:19])[CH3:18])[C:13](=O)[CH3:14])([O:9]CC)=[O:8].[OH-].[K+]>CO>[CH3:14][C:13]1[O:19][C:17]([CH3:18])=[CH:16][C:12]=1[C:7]([OH:9])=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C(C(C)=O)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux over 5 g
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
The methanol was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=CC1C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |